molecular formula C14H20N2O B1211172 Pyrrocaine CAS No. 2210-77-7

Pyrrocaine

Cat. No.: B1211172
CAS No.: 2210-77-7
M. Wt: 232.32 g/mol
InChI Key: OYCGKECKIVYHTN-UHFFFAOYSA-N
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Description

Pyrrocaine is a local anesthetic drug known for its efficacy in blocking motor and sensory nerves. It is chemically identified as N-(2,6-Dimethylphenyl)-2-(pyrrolidin-1-yl)acetamide. This compound’s anesthetic properties are comparable to those of lidocaine, but it is considered to be somewhat safer, with fewer side effects such as methemoglobinemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrrocaine involves the formation of an amide bond between 2,6-dimethylaniline and chloroacetyl chloride, followed by the displacement of the halogen by pyrrolidine . The reaction conditions typically involve:

    Step 1: Amide formation between 2,6-dimethylaniline and chloroacetyl chloride.

    Step 2: Displacement of the remaining halogen by pyrrolidine to complete the synthesis.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product. The process involves stringent control of reaction conditions and purification steps to meet pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions: Pyrrocaine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within this compound, altering its pharmacological properties.

    Substitution: this compound can undergo substitution reactions, particularly at the amide and aromatic positions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Pyrrocaine has several scientific research applications, including:

    Chemistry: Used as a model compound in the study of local anesthetics and their chemical properties.

    Biology: Investigated for its effects on nerve cells and its potential use in neurobiology research.

    Medicine: Primarily used as a local anesthetic in dental and minor surgical procedures.

    Industry: Utilized in the formulation of various pharmaceutical products due to its anesthetic properties.

Mechanism of Action

Pyrrocaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane of peripheral nerves . This inhibition prevents the generation of action potentials, thereby blocking nerve signal conduction and producing an anesthetic effect. The molecular targets include the sodium channels, and the pathways involved are primarily related to nerve impulse transmission.

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its balance of efficacy and safety. It provides effective anesthesia with fewer side effects compared to some other local anesthetics. Its chemical structure allows for specific interactions with sodium channels, making it a valuable compound in both clinical and research settings.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-pyrrolidin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-11-6-5-7-12(2)14(11)15-13(17)10-16-8-3-4-9-16/h5-7H,3-4,8-10H2,1-2H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCGKECKIVYHTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2210-64-2 (mono-hydrochloride)
Record name Pyrrocaine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9046150
Record name Pyrrocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID50086451
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

2210-77-7
Record name Pyrrocaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2210-77-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrocaine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002210777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrrocaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9046150
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PYRROCAINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9D47L94CPW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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